Ethyl 3-(isoxazol-4-yl)propanoate
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Overview
Description
Ethyl 3-(isoxazol-4-yl)propanoate is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(isoxazol-4-yl)propanoate can be synthesized through various synthetic routes. One common method involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes. . The reaction conditions often include moderate temperatures and the use of solvents like ethyl acetate or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of metal-free synthetic routes is also gaining traction due to environmental and economic considerations . These methods often employ green chemistry principles, such as the use of water as a solvent and the avoidance of toxic reagents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(isoxazol-4-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Ethyl 3-(isoxazol-4-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of polymers, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of ethyl 3-(isoxazol-4-yl)propanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 3-(isoxazol-4-yl)propanoate can be compared with other similar compounds, such as:
Ethyl 3-(2-ethoxycarbonyl-1H-imidazol-4-yl)propenoate: This compound has similar structural features but different biological activities.
3,5-Dimethyl-4-(R-phenyldiazenyl)isoxazole: This derivative has distinct chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique reactivity and biological activity.
Properties
CAS No. |
141679-80-3 |
---|---|
Molecular Formula |
C8H11NO3 |
Molecular Weight |
169.18 |
IUPAC Name |
ethyl 3-(1,2-oxazol-4-yl)propanoate |
InChI |
InChI=1S/C8H11NO3/c1-2-11-8(10)4-3-7-5-9-12-6-7/h5-6H,2-4H2,1H3 |
InChI Key |
ZXJPLZNROKXVHT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCC1=CON=C1 |
Synonyms |
4-Isoxazolepropanoicacid,ethylester(9CI) |
Origin of Product |
United States |
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